4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, thioether, indeno, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-d]thiazole core, which can be synthesized from 2-(2-thienyl)benzoic acid through a series of reactions including cyclization and bromination . The fluorophenyl thioether group is introduced via a nucleophilic substitution reaction using 4-fluorothiophenol and an appropriate leaving group . The final step involves coupling the thioether intermediate with the indeno[1,2-d]thiazole derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, and the development of one-pot synthesis methods to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, as a potential SARS-CoV-2 3CL protease inhibitor, the compound binds to the active site of the protease, blocking its activity and preventing viral replication . The indeno[1,2-d]thiazole core and the fluorophenyl thioether group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4,4-Dialkyl-4H-indeno[1,2-b]thiophenes: These compounds share the indeno core and have been studied for their material properties.
2-(2-thienyl)benzoic acid derivatives: These compounds are precursors in the synthesis of indeno[1,2-d]thiazole derivatives.
Uniqueness
4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl thioether group, in particular, distinguishes it from other indeno[1,2-d]thiazole derivatives and contributes to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-14-7-9-15(10-8-14)25-11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)26-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDICUXGGGNGERZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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